An In-Depth Technical Guide to the Chemical Structure and Properties of Palmatine, a Protoberberine Alkaloid
An In-Depth Technical Guide to the Chemical Structure and Properties of Palmatine, a Protoberberine Alkaloid
Abstract: Palmatine is a naturally occurring protoberberine alkaloid found in a variety of medicinal plants, including species from the Berberis, Coptis, and Phellodendron genera.[1][2][3] For centuries, extracts containing palmatine have been utilized in traditional medicine for the treatment of ailments such as jaundice, dysentery, hypertension, and inflammation.[2] Modern scientific investigation has affirmed its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[4][5] This technical guide provides a comprehensive overview of palmatine's chemical structure, physicochemical properties, and key signaling pathways. It also details relevant experimental protocols for its isolation, synthesis, and analysis, aiming to serve as a vital resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
Palmatine is a quaternary isoquinoline (B145761) alkaloid characterized by a tetracyclic protoberberine core.[4] Its structure features four methoxy (B1213986) groups, which contribute to its distinct chemical properties and biological activities. The positive charge on the nitrogen atom is a key characteristic of its quaternary ammonium (B1175870) salt nature.
Table 1: Chemical Identifiers for Palmatine
| Identifier | Value | Reference(s) |
| IUPAC Name | 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | [3][6][7] |
| Synonyms | Berbericinine, Palmatin, O,O-Dimethyldemethyleneberberine | [6] |
| CAS Number | 3486-67-7 | [1][6][7] |
| Molecular Formula | C₂₁H₂₂NO₄⁺ | [1][6][8] |
| Molecular Weight | 352.4 g/mol | [1][6] |
| Canonical SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC | [1][7] |
| InChIKey | QUCQEUCGKKTEBI-UHFFFAOYSA-N | [6][7] |
Physicochemical Properties
Palmatine presents as a yellow, crystalline solid with a notably bitter taste.[9] Its solubility profile is critical for its extraction, formulation, and pharmacokinetic properties.
Table 2: Physicochemical Properties of Palmatine
| Property | Value | Reference(s) |
| Appearance | Yellow needle crystal | [9] |
| Melting Point | 205 °C | [9] |
| Solubility | Freely soluble in hot water; Sparingly soluble in water; Slightly soluble in ethanol (B145695) and chloroform; Almost insoluble in ether; Soluble in DMSO, Dichloromethane, Ethyl Acetate, Acetone. | [9] |
| Topological Polar Surface Area | 40.8 Ų | [6][7] |
| XLogP3 | 3.7 | [6][7] |
| Complexity | 475 | [6] |
Key Pharmacological Signaling Pathways
Palmatine exerts its diverse biological effects by modulating multiple cellular signaling pathways. Its mechanisms of action are primarily centered around anti-inflammatory, antioxidant, and anti-apoptotic activities.
Anti-Inflammatory and Antioxidant Pathways
A primary mechanism of palmatine is the modulation of inflammation and oxidative stress. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[4][10][11] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by palmatine, Nrf2 translocates to the nucleus, promoting the transcription of antioxidant enzymes like HO-1, thereby protecting cells from oxidative damage.[11] Concurrently, palmatine can inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response, reducing the production of pro-inflammatory cytokines.[4]
Anticancer and Anti-Apoptotic Pathways
In oncology research, palmatine has demonstrated the ability to induce apoptosis in cancer cells. One of the key mechanisms is the inhibition of the anti-apoptotic protein Bcl-2.[3] By downregulating Bcl-2, palmatine shifts the cellular balance towards pro-apoptotic proteins (like Bax), leading to the activation of the caspase cascade and programmed cell death. It has also been shown to inhibit the proliferation and infiltration of cancer cells.[3]
Experimental Protocols
Detailed and reproducible methodologies are crucial for scientific advancement. This section outlines key experimental protocols related to palmatine research.
Isolation of Palmatine from Plant Material
This protocol describes the isolation of palmatine from the roots of Berberis cretica using medium pressure liquid chromatography (MPLC).[12]
-
Extraction: A methanolic extract from the plant's roots is prepared.
-
Sample Preparation: 5g of the dried methanolic extract is redissolved in 10 mL of methanol.
-
Chromatography:
-
Stationary Phase: The sample is loaded onto a column packed with Sephadex LH-20 resin.[12][13] Silica gel can also be used for initial partitioning.[12][14]
-
Mobile Phase: A polar solvent system of methanol/water (50:50 v/v) is used for elution.[12]
-
Fraction Collection: Fractions are collected sequentially.
-
-
Purity Analysis: The purity of the isolated palmatine is confirmed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[12] A purity of 94.5% has been achieved with this method.[12]
Synthesis of Palmatine from Berberine
Palmatine can be synthesized from the related alkaloid, berberine. This process involves the methylation of jatrorrhizine, an intermediate derived from berberine.[15]
-
Starting Material: Berberine hydrochloride (or a related compound like jatrorrhizine).[15]
-
Reaction: The starting material is mixed with acetone, sodium carbonate (as a base), and dimethyl sulfate (B86663) (as a methylating agent).[15]
-
Temperature Control: The reaction is initially stirred at a temperature not exceeding 40°C for 2 hours, followed by a period at 70-80°C for another 2 hours.[15]
-
Workup: The reaction mixture is cooled, and the precipitate is removed. The solvent is evaporated.
-
Purification: The crude product is purified by recrystallization to yield palmatine hydrochloride.[15]
-
Verification: The final product's content and purity are confirmed by HPLC.[15]
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated method for the simultaneous determination of palmatine and other alkaloids.[16][17]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Photodiode Array (PDA) or Tandem Mass Spectrometry (MS-MS) detector.[16][17]
-
Column: A reversed-phase C18 column (e.g., Waters XTerra MS C18 or SunFire® C18, 4.6 × 250 mm, 5 μm).[16][17]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous solution (e.g., 0.1% acetic acid or 0.05% formic acid).[16][17]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection:
-
Quantification: A calibration curve is generated using standard solutions of known concentrations. The lower limit of quantification (LLOQ) can reach 0.1 ng/mL in plasma samples.[17]
In Vitro Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability in response to treatment with a compound like palmatine.[19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium.[21]
-
Pre-incubation: Incubate the plate for 24 hours (e.g., at 37°C, 5% CO₂).[22]
-
Treatment: Add 10 µL of various concentrations of palmatine to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[21]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[21][22]
-
Final Incubation: Incubate the plate for 1-4 hours to allow for the colorimetric reaction to develop.[21][22]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[20][21][22] The absorbance is directly proportional to the number of viable cells.
Conclusion
Palmatine is a protoberberine alkaloid with a well-defined chemical structure and a compelling profile of biological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis underscores its therapeutic potential for a range of diseases. While it holds significant promise, challenges such as optimizing its bioavailability remain. The standardized protocols for isolation, synthesis, and analysis provided herein offer a foundation for researchers and drug development professionals to further explore and harness the full potential of this multifaceted natural compound.
References
- 1. Palmatine | 3486-67-7 | FP65894 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Palmatine - Wikipedia [en.wikipedia.org]
- 4. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmatine | C21H22NO4+ | CID 19009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SupraBank - Molecules - Palmatine [suprabank.org]
- 8. palmatine (CHEBI:16096) [ebi.ac.uk]
- 9. Palmatine | 3486-67-7 [chemicalbook.com]
- 10. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]
- 11. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN100999522B - Preparation process of palmatine - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of palmatine in canine plasma by liquid chromatography-tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. bosterbio.com [bosterbio.com]
- 21. apexbt.com [apexbt.com]
- 22. ptglab.com [ptglab.com]
